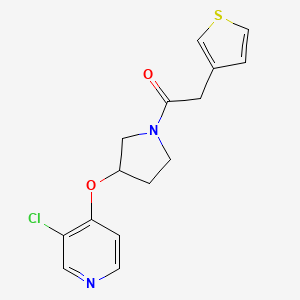![molecular formula C20H16FN3O2 B2866435 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207059-28-6](/img/structure/B2866435.png)
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system . The exact structure would need to be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one and related compounds have been synthesized and characterized through various studies focusing on their structural and chemical properties. For example, the synthesis, characterization, and biological activities of compounds involving fluorophenyl and oxadiazole groups have been extensively explored. These compounds are synthesized using specific methods such as refluxing and Knoevenagel condensation, and characterized by NMR, IR, and Mass spectral studies, including single-crystal X-ray diffraction for structure confirmation (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of these compounds have been a subject of interest. Novel fluorine-containing derivatives, such as those bearing quinazolinone and thiazolidinone motifs, have demonstrated significant in vitro antimicrobial potency against a variety of pathogens, indicating their potential as antimicrobial agents (N. Desai et al., 2013). Another study explored the antibacterial and antifungal evaluation of 1,3,4-oxadiazole thioether derivatives, showing broad-spectrum fungicidal activities and suggesting their application in crop protection (Jun Shi et al., 2020).
Anticancer Activity
The search for new anticancer agents has led to the design and synthesis of compounds containing oxadiazole and quinolinone structures. These compounds have been evaluated for antitumor activities against various cancer cell lines, with some showing potent inhibitory activities comparable to standard treatments. Their mechanisms of action include cell cycle arrest and induction of apoptosis in cancer cells, highlighting their potential as anticancer agents (Yilin Fang et al., 2016).
Anti-HIV Activity
The potential of these compounds in HIV treatment has been explored, with some derivatives showing promising cell-based antiviral activity. These findings suggest that structural modifications can lead to new anti-HIV agents, providing a basis for the development of more potent analogues (Niloofar Parizadeh et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The future research directions for “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” could include further studies on its synthesis, characterization, and potential biological activities . Additionally, its potential applications in various fields such as medicinal chemistry could be explored.
Eigenschaften
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZCCIJMFUIPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2866352.png)

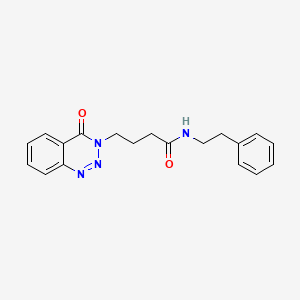
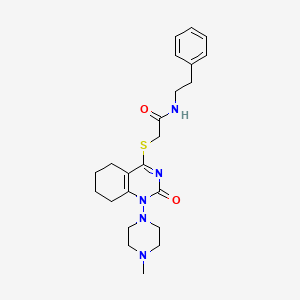

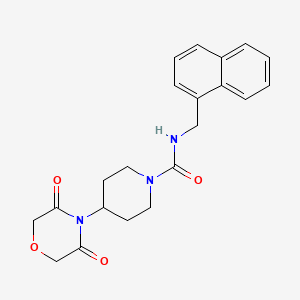
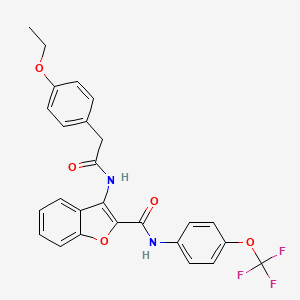
![5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2866364.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2866368.png)
![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)
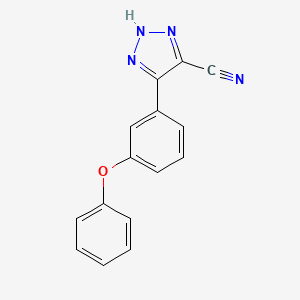
![1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2866372.png)
